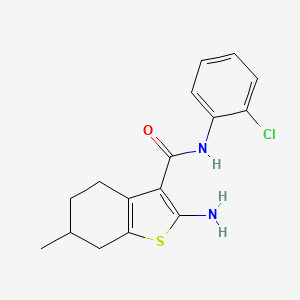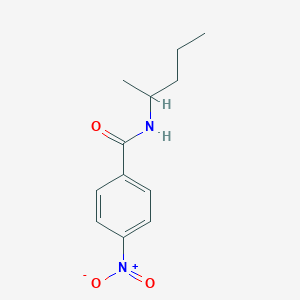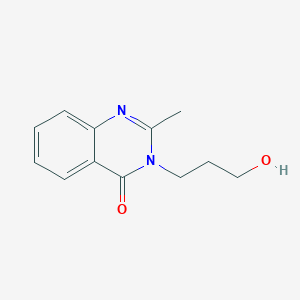
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound features a hydroxypropyl group at the third position and a methyl group at the second position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 3-(3-carboxypropyl)-2-methylquinazolin-4(3H)-one.
Reduction: 3-(3-hydroxypropyl)-2-methyl-1,2-dihydroquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the hydroxypropyl group, which may reduce its solubility and bioavailability.
3-(3-hydroxypropyl)quinazolin-4(3H)-one: Lacks the methyl group, which may affect its biological activity.
3-(3-chloropropyl)-2-methylquinazolin-4(3H)-one: The chloro group may make it more reactive but less biocompatible.
Uniqueness
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the hydroxypropyl and methyl groups, which may enhance its solubility, bioavailability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3-hydroxypropyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-11-6-3-2-5-10(11)12(16)14(9)7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBQLOFXJZRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [8-(1H-indol-2-ylmethyl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5244978.png)
![3-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5244981.png)
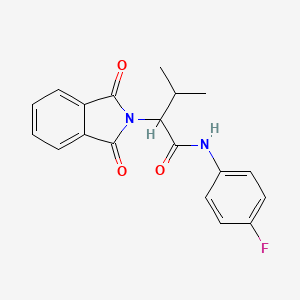
![2-[(2-methoxy-5-{2-[(4-nitrophenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B5245010.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5245015.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B5245028.png)
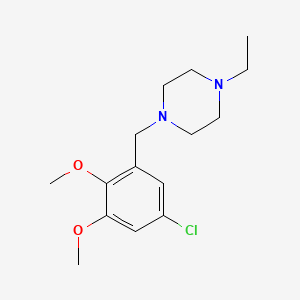
![N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5245033.png)
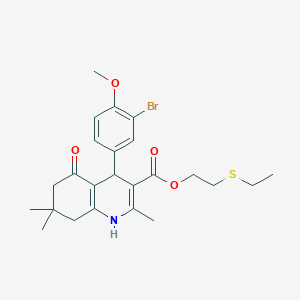
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-fluoroaniline](/img/structure/B5245043.png)
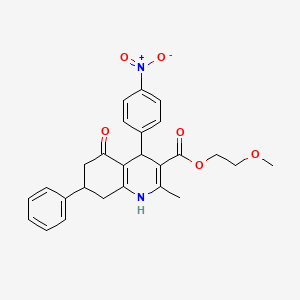
![6-methyl-5-[5-(1-methyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5245055.png)
